Quinolin-8-ol hydrate
Description
Historical Context and Significance of the Quinoline (B57606) Nucleus in Chemical Sciences
The story of Quinolin-8-ol is intrinsically linked to its core structure, the quinoline nucleus. Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. numberanalytics.comnih.goviipseries.org Its name is derived from quinine, a well-known antimalarial alkaloid, highlighting the early connection of the quinoline scaffold to biologically active molecules. numberanalytics.com
The development of the first major synthesis method, the Skraup synthesis in 1880, was a pivotal moment, enabling chemists to create a variety of quinoline derivatives. iipseries.orgnumberanalytics.com This accessibility transformed quinoline into a fundamental building block in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Throughout the 20th century, the quinoline motif became a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, including antimalarials (e.g., chloroquine), antibacterials, and anticancer drugs. nih.govijpsjournal.com Its significance extends beyond medicine into the development of agrochemicals and functional materials, underscoring the versatile and enduring importance of the quinoline nucleus in chemical sciences. numberanalytics.comnumberanalytics.com
Structural Framework of Quinolin-8-ol Hydrate (B1144303)
Quinolin-8-ol, also known by the common names 8-hydroxyquinoline (B1678124) or oxine, is a derivative of quinoline featuring a hydroxyl (-OH) group substituted at the 8th position of the ring system. chemiis.comnih.govwikipedia.org The fundamental structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. ijpsjournal.com
The hydrate form of this compound, Quinolin-8-ol hydrate, incorporates one or more water molecules into its crystalline structure. The presence of this water of hydration can influence the compound's physical properties, such as its stability and solubility. cymitquimica.com
A defining feature of the Quinolin-8-ol molecule is the spatial arrangement of the hydroxyl group and the nitrogen atom of the pyridine ring. This proximity allows the molecule to function as a potent bidentate chelating agent, meaning it can bind to a single metal ion through two separate points of attachment (the oxygen of the deprotonated hydroxyl group and the nitrogen atom). scispace.comresearchgate.neta2bchem.com This chelating ability is central to many of its applications. In solution, 8-hydroxyquinoline can also exist in equilibrium with a zwitterionic form, where the proton from the hydroxyl group is transferred to the nitrogen atom. scispace.comresearchgate.net
Properties of Quinolin-8-ol
| Property | Value |
|---|---|
| Chemical Formula | C₉H₇NO |
| Molar Mass | 145.16 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 75-76 °C (167-169 °F; 348-349 K) |
| Boiling Point | 267 °C (513 °F; 540 K) |
Data sourced from multiple references. chemiis.comwikipedia.orgsolubilityofthings.com
Overview of Key Research Domains Involving this compound
The distinct chemical properties of this compound have made it a versatile tool in several key areas of scientific research.
Analytical Chemistry : The strong metal-chelating capability of 8-hydroxyquinoline is widely exploited in analytical chemistry. a2bchem.com It serves as a reagent for the gravimetric analysis, solvent extraction, and photometric determination of a wide range of metal ions. scispace.comchemball.com Its ability to form stable, often colored, and insoluble complexes with metals makes it invaluable for detecting and quantifying their presence in various samples. chemiis.comsolubilityofthings.com
Coordination Chemistry : In coordination chemistry, Quinolin-8-ol functions as a classic ligand. Researchers study the formation and properties of its metal complexes to understand fundamental principles of metal-ligand bonding and to design new coordination compounds with specific characteristics. researchgate.net These complexes are not only of academic interest but also serve as precursors in materials science and catalysis. a2bchem.com
Materials Science : A prominent application of 8-hydroxyquinoline is in the field of materials science, particularly in electronics. The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a canonical material used in the emissive layer of Organic Light-Emitting Diodes (OLEDs) due to its electroluminescent properties. scispace.comchemball.com Research in this area focuses on synthesizing new 8-hydroxyquinoline derivatives to tune the luminescence properties, such as color and efficiency, of these materials for display and lighting technologies. chemball.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
195244-65-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
quinolin-8-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H2 |
InChI Key |
YMSUVRRJENNWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.O |
Origin of Product |
United States |
Synthetic Methodologies for Quinolin 8 Ol Hydrate and Its Derivatives
Direct Synthesis Routes for Quinolin-8-ol Hydrate (B1144303)
The direct synthesis of Quinolin-8-ol hydrate primarily involves constructing the bicyclic quinoline (B57606) ring system with the hydroxyl group already in the desired position.
Several named reactions are classically employed for the synthesis of the quinoline skeleton. The most relevant for Quinolin-8-ol are the Skraup and Friedlander syntheses.
Skraup Synthesis : This is a widely utilized method for preparing quinolines. vedantu.com In the context of Quinolin-8-ol, the reaction involves heating o-aminophenol and glycerol (B35011) with sulfuric acid and an oxidizing agent, such as o-nitrophenol or arsenic peroxide. vedantu.comgoogle.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with o-aminophenol. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the final Quinolin-8-ol product. google.compharmaguideline.com Ferrous sulfate (B86663) is often added to moderate the highly exothermic reaction. vedantu.com
Friedlander Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comrroij.com For Quinolin-8-ol derivatives, a suitably substituted o-aminoaryl aldehyde or ketone would be condensed with a ketone or aldehyde to form the quinoline ring system. iipseries.orgrroij.com This method is particularly useful for preparing substituted quinolines. pharmaguideline.com
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Product |
| Skraup Synthesis | o-Aminophenol, Glycerol | Concentrated H₂SO₄, o-Nitrophenol (oxidizing agent), FeSO₄ | Quinolin-8-ol |
| Friedlander Synthesis | o-Aminobenzaldehyde/Ketone, Aldehyde/Ketone with α-methylene group | Alcoholic Sodium Hydroxide | 2-Substituted Quinoline Derivatives |
While methods like the Skraup synthesis using o-aminophenol build the molecule with the hydroxyl group in place, other strategies involve adding the hydroxyl group to a pre-formed quinoline ring.
From 8-Aminoquinoline (B160924) : Quinolin-8-ol can be synthesized from 8-aminoquinoline through diazotization. rroij.com This process involves treating 8-aminoquinoline with a source of nitrous acid (e.g., NaNO₂/HCl) to form a diazonium salt, which is then hydrolyzed to introduce the hydroxyl group at the 8-position. rroij.com
From Quinoline-8-sulfonic acid : Another established method is the alkali fusion of quinoline-8-sulfonic acid. rroij.com In this high-temperature reaction, the sulfonic acid group is displaced by a hydroxyl group. rroij.com
Functionalization and Derivatization of this compound
Quinolin-8-ol is a versatile scaffold that can be modified through various reactions, owing to the properties of both its pyridine (B92270) and phenol (B47542) rings. nih.gov The hydroxyl group at position 8 is a strong activating group, directing electrophilic substitutions primarily to the 5 and 7 positions of the carbocyclic ring. nih.govmdpi.com
The electron-rich benzene (B151609) ring of Quinolin-8-ol is susceptible to electrophilic aromatic substitution. The powerful electron-donating effect of the hydroxyl group makes the molecule highly reactive towards electrophiles.
Halogenation : Reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms, typically at the 5 and 7 positions, to produce compounds like 5,7-dichloro-8-hydroxyquinoline. nih.gov
Nitration : Treatment with nitric acid can lead to the formation of nitro derivatives, such as 5-nitroquinolin-8-ol. iiste.org
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactivity of different positions on the 8-hydroxyquinoline (B1678124) ring toward electrophiles. researchgate.netorientjchem.org These studies analyze the distribution of electron density in the Highest Occupied Molecular Orbital (HOMO) to determine the most probable sites for electrophilic attack. researchgate.netsemanticscholar.org
The phenolic nature of Quinolin-8-ol allows it to readily couple with diazonium salts in an electrophilic aromatic substitution reaction to form highly colored azo compounds. rroij.comnih.govlibretexts.org The reaction is typically carried out in an alkaline medium, which deprotonates the hydroxyl group to form the more reactive 8-quinolinate anion. mdpi.com This enhances the electron density at positions 5 and 7, making them the primary sites for coupling. mdpi.com
A variety of azo dyes have been synthesized by coupling diazotized aromatic amines, such as aniline (B41778) or 4-nitroaniline, with Quinolin-8-ol and its derivatives. iiste.org
| Diazonium Salt Source | Coupling Partner | Product |
| Aniline | Quinolin-8-ol | 5-(Phenyldiazenyl)quinolin-8-ol |
| 4-Nitroaniline | Quinolin-8-ol | 5-((4-Nitrophenyl)diazenyl)quinolin-8-ol |
| 4-(Ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride | Quinolin-8-ol | 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (after hydrolysis) mdpi.com |
The Suzuki cross-coupling reaction is a powerful, palladium-catalyzed method for forming carbon-carbon bonds, widely used to synthesize aryl-substituted quinolines. rroij.comwikipedia.org To create aryl derivatives of Quinolin-8-ol, a halogenated precursor, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline, is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. rroij.comresearchgate.net
A critical step in this synthesis is often the protection of the acidic hydroxyl group prior to the coupling reaction to prevent interference with the catalytic cycle. rroij.com Common protecting groups include benzyl (B1604629) or tosyl groups, which can be removed after the C-C bond formation is complete. rroij.comresearchgate.net This methodology provides a versatile route to a wide range of 5-aryl and 5,7-diaryl-8-hydroxyquinolines. rroij.comresearchgate.net
| Halogenated Substrate | Arylboronic Acid | Key Conditions | Product |
| 5-Bromo-8-(benzyloxy)quinoline | Phenylboronic acid | Pd catalyst, base | 5-Phenyl-8-(benzyloxy)quinoline |
| 4-Chloro-8-tosyloxyquinoline | Various arylboronic acids | Anhydrous Suzuki-Miyaura conditions | 4-Aryl-8-tosyloxyquinolines researchgate.net |
| 5,7-Dibromo-8-methoxyquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) catalyst | 5,7-Diaryl-8-methoxyquinolines researchgate.net |
Mannich Reactions for Aminomethylated Quinolin-8-ol Derivatives
The Mannich reaction is a versatile and readily implemented method for the aminomethylation of Quinolin-8-ol, also known as 8-hydroxyquinoline (8HQ) or oxine. mdpi.comnih.gov This reaction facilitates the formation of a C–C single bond by introducing an aminomethyl group (or a substituted aminoalkyl group) onto the quinoline core. mdpi.com The modified Mannich reaction, in particular, utilizes 8-hydroxyquinoline as the compound providing an active hydrogen, which is then reacted with an aldehyde and a primary or secondary amine. mdpi.comnih.govbohrium.com
The reaction typically involves three core components:
Active Hydrogen Provider : Quinolin-8-ol (or its derivatives).
Aldehyde : Formaldehyde (B43269) is commonly used, leading to aminomethylation, but other aliphatic and aromatic aldehydes can also be employed. mdpi.comnih.gov
Amine : A wide variety of primary and secondary amines, both acyclic and cyclic, can be used as the amine component. mdpi.com
The general mechanism involves the reaction of the amine with formaldehyde to form an Eschenmoser's salt precursor, which then undergoes electrophilic substitution with the electron-rich aromatic ring of quinolin-8-ol, predominantly at the C7 position. The reaction conditions are generally mild, often requiring simple reagents and manageable temperatures. mdpi.comacs.org
| Amine Component | Aldehyde | Resulting Mannich Base | Reaction Conditions | Yield |
|---|---|---|---|---|
| Octylamine | Formaldehyde (37% aq.) | 7-((Octylamino)methyl)quinolin-8-ol | EtOH, reflux (78°C), 1 h | 98% |
| 3-Methylbutan-1-amine | Paraformaldehyde | 7-(((3-Methylbutyl)amino)methyl)quinolin-8-ol | EtOH, reflux, 4 h | Not specified |
| 2-Morpholinoethylamine | Paraformaldehyde | 7-(((2-Morpholinoethyl)amino)methyl)quinolin-8-ol | EtOH, reflux, 4 h | Not specified |
| Phenylamine | Paraformaldehyde | 7-((Phenylamino)methyl)quinolin-8-ol | Not specified | Not specified |
Alkylation and Acylation Reactions (e.g., with Halogenated Esters)
Alkylation and acylation reactions provide pathways to introduce ester and amide functionalities to the quinolin-8-ol structure, primarily at the C8-hydroxyl group or other reactive sites.
Alkylation and Esterification: A common strategy for synthesizing ester derivatives involves the reaction of the phenolate (B1203915) anion of quinolin-8-ol with halogenated esters, such as ethyl chloroacetate (B1199739). nih.gov This SN2 reaction results in the formation of an ether linkage and the introduction of an ester group. For instance, treating quinolin-8-ol with a carbonate base generates the phenolate, which then reacts with ethyl chloroacetate to yield the corresponding ester intermediate. nih.gov This intermediate is often a precursor for further derivatization, such as the synthesis of hydrazides or heterocyclic compounds. nih.gov
Chemoselective Acylation: The derivatization of substituted quinolinols, such as 2-amino-8-quinolinol, presents a challenge in chemoselectivity due to the presence of multiple reactive sites (the C2-amino group and the C8-hydroxyl group). researchgate.net Specific conditions have been developed to selectively generate either C2-amides or C8-esters. researchgate.net
C8-Ester Formation : The coupling of 2-amino-8-quinolinol with a variety of carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) preferentially yields C8-ester derivatives. researchgate.net
C2-Amide Formation : Selective synthesis of C2-amides can be achieved by treating the anionic nucleophile of 2-amino-8-quinolinol (formed with NaH) with less reactive acyl imidazolides or esters. Interestingly, when using the EDCI/DMAP coupling conditions with N-heteroaromatic acids, the reaction favors the formation of C2-amides instead of C8-esters. researchgate.net
Synthesis of Schiff Base Derivatives of Quinolin-8-ol
Schiff bases are a significant class of quinolin-8-ol derivatives, synthesized through the condensation reaction of an aldehyde-functionalized quinoline with a primary amine. A key precursor for these syntheses is 5-formyl-8-hydroxyquinoline, which can be prepared via the Reimer-Tiemann reaction of 8-hydroxyquinoline with chloroform (B151607) in an alkaline solution. nist.govmdpi.com
The synthesis of the Schiff base involves refluxing the 5-formyl-8-hydroxyquinoline with a suitable primary amine in a solvent like methanol. nist.gov This reaction forms an imine (-C=N-) bond, linking the quinoline core to the residue from the amine. A wide array of amines can be utilized, leading to a diverse library of Schiff base derivatives. For example, 5,5'-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol was prepared by condensing 5-formyl-8-hydroxyquinoline with 4,4'-methylenedianiline. nist.gov These Schiff base ligands are notable for their ability to form coordination polymers with various metal ions. nist.govresearchgate.net
Formation of Triazole and Other Heterocyclic Derivatives
The quinolin-8-ol scaffold can be integrated with other heterocyclic systems, most notably 1,2,3-triazoles, through modern synthetic techniques like "click chemistry". nih.govresearchgate.net
Triazole Derivatives: The copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC) is the predominant method for synthesizing quinolin-8-ol-triazole hybrids. nih.gov This reaction involves two key steps:
Functionalization : Quinolin-8-ol is first functionalized with either an azide (B81097) or an alkyne group. For example, reacting 8-hydroxyquinoline with propargyl bromide introduces a terminal alkyne. nih.gov Alternatively, azide functionality can be introduced through multi-step sequences. nih.gov
Cycloaddition : The functionalized quinoline is then reacted with a complementary partner (an alkyne if the quinoline has an azide, or vice versa) in the presence of a copper(I) catalyst to form the stable 1,2,3-triazole ring. nih.govresearchgate.net
This methodology allows for the linkage of quinolin-8-ol to various other molecules, including sugars and different aromatic systems, via the triazole bridge. nih.govresearchgate.net
Other Heterocyclic Derivatives: Besides triazoles, other heterocyclic derivatives such as 1,3,4-oxadiazoles can be synthesized. nih.gov The synthesis of these compounds often starts from ester derivatives of quinolin-8-ol. The ester is converted to a hydrazide by reacting with hydrazine (B178648) hydrate. nih.gov This hydrazide intermediate can then undergo cyclization reactions with various reagents to form the desired 1,3,4-oxadiazole (B1194373) or S-substituted 1,2,4-triazole (B32235) rings. nih.goveurekaselect.com
Synthesis of Sulfonate Derivatives from Aminoquinolin-8-ol
The synthesis of sulfonate derivatives from quinolin-8-ol is a multi-step process that involves the initial modification of the quinoline ring to introduce an amino group, followed by sulfonylation. nih.gov A representative synthesis for 5-amino-7-bromoquinolin-8-yl sulfonates proceeds as follows: nih.gov
Bromination : Quinolin-8-ol is treated with N-bromosuccinimide (NBS) in chloroform to produce 7-bromoquinolin-8-ol (B152725).
Nitration and Reduction : The 7-bromoquinolin-8-ol undergoes nitration with a mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl), followed by reduction of the nitro group using sodium dithionite (B78146) (Na₂S₂O₄). This sequence yields the key intermediate, 5-amino-7-bromoquinolin-8-ol (B11873180).
Sulfonylation : The target sulfonate derivatives are obtained by reacting the 5-amino-7-bromoquinolin-8-ol with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) (TEA) in a dry solvent such as tetrahydrofuran (B95107) (THF). nih.gov
This synthetic route allows for the introduction of a wide range of sulfonate groups by varying the sulfonyl chloride used in the final step. nih.govresearchgate.net
Preparation of Glucoconjugates of Quinolin-8-ol
Glycoconjugation, the process of attaching sugar moieties to a molecule, is a strategy used to modify the properties of quinolin-8-ol, often to enhance solubility and bioavailability. mdpi.comscispace.com The synthesis of these glycoconjugates typically connects a quinolin-8-ol derivative to a sugar derivative, such as D-glucose or D-galactose. nih.govmdpi.com
A common and efficient method for this conjugation is the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring as a linker between the quinoline and the sugar. nih.govresearchgate.netnih.gov The synthetic strategy requires the preparation of quinoline and sugar precursors with complementary azide and alkyne functionalities. nih.govmdpi.com For example, an 8-hydroxyquinoline derivative functionalized with a propargyl group (alkyne) can be reacted with a sugar derivative carrying an azide group in the presence of a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). nih.gov The structure of the linker and the type of sugar can be varied to create a large library of glycoconjugates. nih.govnih.gov
Synthesis of Polyhydroxylated Styryl Quinoline Analogues
Styryl quinoline derivatives are characterized by a styryl moiety (-CH=CH-Ar) attached to the quinoline core. The synthesis of these compounds often involves condensation reactions. For instance, a series of 4-aryl-pyrano[3,2-h]quinolines were prepared via a Knoevenagel condensation between an appropriate aryl aldehyde and malononitrile. mdpi.com This forms an arylidene-malonitrile intermediate which can then undergo further reactions to build the final heterocyclic system attached to the quinoline. mdpi.com
The synthesis of 2-styrylquinoline (B1231325) derivatives can be achieved based on various quinoline scaffolds, including oxine (8-hydroxyquinoline) itself. nih.gov The properties of the resulting compounds are highly dependent on the nature of the substituents present on the styryl portion of the molecule. mdpi.com The introduction of polyhydroxylated patterns onto the styryl ring is a key synthetic goal in creating these analogues. nih.gov
Synthesis of Metal Complexes of this compound Derivatives
The synthesis of metal complexes involving quinolin-8-ol (also known as 8-hydroxyquinoline or oxine) and its derivatives is a well-established area of coordination chemistry. scirp.org These compounds are notable for their ability to act as potent chelating agents, binding with a variety of metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scirp.orgscirp.org This chelation typically results in the formation of stable, often insoluble, metal complexes. scispace.comrroij.com
General Complexation Strategies with Transition Metal Ions
The general strategy for synthesizing metal complexes of quinolin-8-ol derivatives with transition metal ions is typically straightforward, involving the direct reaction between the metal salt and the ligand in a suitable solvent. A common method involves preparing separate solutions of the metal salt and the quinolin-8-ol derivative and then mixing them.
For instance, a general procedure entails dissolving the metal(II) salt in a solvent like 50% aqueous formic acid and a solution of the 8-hydroxyquinoline derivative (the ligand) in a solvent such as 20% aqueous formic acid. The solution containing the metal salt is then added dropwise to the ligand solution while stirring continuously. Similarly, complexes have been synthesized by reacting the ligand with metal chlorides in alkaline methanol. rsc.org The resulting metal complex often precipitates from the solution upon formation.
The choice of solvent and reaction conditions can influence the final product. The coordination of additional molecules, such as water, to the metal center can also occur, leading to different geometries. For example, while a Cu(II) complex with 8-hydroxyquinoline may form a square-planar geometry, other transition metal complexes can adopt an octahedral geometry by coordinating with two water molecules. scirp.orgscirp.org The involvement of both the nitrogen and oxygen atoms from the 8-hydroxyquinoline ligand in bond formation with the metal ion is a key feature of these complexes. scirp.orgresearchgate.net
Stoichiometric Control in Complex Formation
Controlling the stoichiometry of the complex, which is the molar ratio of the metal ion to the ligand, is crucial in the synthesis of these coordination compounds. The desired stoichiometry is primarily achieved by carefully controlling the molar ratio of the reactants. scirp.orgscirp.org For many divalent transition metal ions, a 1:2 metal-to-ligand (M:L) molar ratio is commonly employed to synthesize the desired complexes. scirp.orgscirp.orgscirp.org
The coordination number of the metal ion is a determining factor for the stoichiometry. scispace.comrroij.com Metal ions that favor a four-coordinate geometry will typically bind with two molecules of the bidentate 8-hydroxyquinoline ligand. scispace.comrroij.com Conversely, metal ions that prefer a six-coordinate geometry may bind with three ligand molecules. scispace.comrroij.com
Several analytical techniques are used to verify the stoichiometry of the resulting complexes. These methods are essential for confirming that the desired metal-to-ligand ratio has been achieved in the final product.
Spectrophotometric Titration : This method is used to determine the stoichiometric ratio of complexes in solution. A series of solutions is prepared with a constant concentration of the metal ion while varying the concentration of the quinolin-8-ol derivative. scirp.orgajchem-a.com By measuring the absorbance at the wavelength of maximum absorption for the complex, the stoichiometric composition can be determined. scirp.org
Conductometric Titration : This technique is particularly useful when precipitation occurs during spectrophotometric analysis. scirp.org It involves gradually adding a solution of the ligand to a solution of the metal salt and measuring the change in molar conductivity. A distinct change or break in the conductivity curve indicates the point at which the stoichiometric complex is formed. scirp.org For example, when a ligand is added to a Cu(II) chloride solution, the molar conductivity increases until a 1:2 (metal:ligand) ratio is reached, after which the changes become slight, confirming the stoichiometry. scirp.org
The pH of the reaction mixture can also play a role in complex formation and may lead to precipitation. For instance, a Cu(II)-8-hydroxyquinoline complex was observed to precipitate at a pH of approximately 5.5, making conductometric titration a more suitable method for stoichiometric determination in that case. scirp.org
The table below summarizes the stoichiometric findings for various transition metal complexes with 8-hydroxyquinoline derivatives.
| Metal Ion | Ligand | Stoichiometry (M:L) | Method of Determination | Reference |
| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometric Titration | scirp.org |
| Co(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry | scirp.orgscirp.org |
| Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry | scirp.orgscirp.org |
| Mn(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | 1:2 | Elemental Analysis | |
| Fe(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | 1:2 | Elemental Analysis | |
| Zn(II) | 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol | 1:2 | Elemental Analysis | |
| Sn(II) | 2-alkyl-8-hydroxyquinolines | 1:2 | Not Specified | rsc.org |
Coordination Chemistry of Quinolin 8 Ol Hydrate
Fundamental Chelating Properties and Ligand Characteristics
The chelating nature of quinolin-8-ol is central to its coordination chemistry, stemming from its specific structural and electronic properties.
Quinolin-8-ol functions as a monoprotic and bidentate chelating agent. scirp.orgresearchgate.netscirp.org This means it possesses two separate donor atoms that can bind to a single central metal ion, forming a stable ring structure known as a chelate. jchemlett.comscirp.orggoogle.com The term "monoprotic" indicates that it loses one proton, specifically from its hydroxyl group, upon complexation with a metal ion. scirp.orgresearchgate.net Among the seven isomers of monohydroxyquinoline, only quinolin-8-ol (8-hydroxyquinoline) is capable of forming such chelate complexes with metal ions. nih.gov
The potent metal-chelating ability of quinolin-8-ol is attributed to the presence and strategic positioning of two key donor atoms: the oxygen of the phenolic hydroxyl group and the nitrogen atom of the quinoline (B57606) ring. scirp.orgresearchgate.netscirp.org Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen atom becomes a primary coordination site. researchgate.netnih.gov Simultaneously, the nitrogen atom in the heterocyclic ring acts as the second donor site. researchgate.netnih.gov These two atoms work in concert to bind to a metal ion, forming a stable five-membered chelate ring, which is a highly favorable conformation in coordination chemistry. nih.gov Spectral data from various studies confirm that both the oxygen and nitrogen atoms are involved in the formation of the complex. scirp.orgresearchgate.net
Formation and Structural Elucidation of Metal Quinolin-8-ol Hydrate (B1144303) Complexes
Quinolin-8-ol forms stable complexes with a diverse range of metal ions, including both divalent and trivalent species. The structure and stoichiometry of these complexes have been extensively investigated.
Quinolin-8-ol readily reacts with numerous divalent metal ions to form well-defined coordination complexes. nih.gov The general formula for these complexes is often M(q)₂, where 'M' represents the divalent metal ion and 'q' is the deprotonated quinolin-8-ol ligand. scirp.orgscirp.org Depending on the metal ion and reaction conditions, additional ligands such as water molecules may also coordinate to the metal center, leading to different geometries. scirp.orgscirp.orgscirp.org
For instance, complexes with Cu(II), Co(II), and Ni(II) have been synthesized and characterized. scirp.orgscirp.orgscirp.org The Cu(II) complex often adopts a square planar geometry, while the Co(II) and Ni(II) complexes can form octahedral geometries by coordinating with two water molecules. scirp.orgscirp.orgscirp.org Similarly, complexes of Mn(II) researchgate.netresearchgate.netmdpi.com, Fe(II) researchgate.netmdpi.comnih.gov, Zn(II) nih.govresearchgate.net, and Cd(II) tandfonline.comacs.org with quinolin-8-ol have been reported. The resulting complexes, such as bis-(8-hydroxyquinoline) cadmium (CdQ₂), often exhibit useful properties like strong photoluminescence. acs.org
| Metal Ion | Typical Complex Formula | Observed Geometry | References |
|---|---|---|---|
| Copper(II) | Cu(C₉H₆NO)₂ | Square Planar | scirp.orgscirp.orgscirp.org |
| Zinc(II) | Zn(C₉H₆NO)₂ | (Varies) | nih.govresearchgate.net |
| Nickel(II) | [Ni(C₉H₆NO)₂(H₂O)₂] | Octahedral | scirp.orgscirp.orgscirp.orgmdpi.comiaea.orgresearchgate.netrsc.org |
| Manganese(II) | Mn(C₉H₆NO)₂ | (Varies) | researchgate.netresearchgate.netmdpi.com |
| Cadmium(II) | Cd(C₉H₆NO)₂ | (Varies) | tandfonline.comacs.org |
| Cobalt(II) | [Co(C₉H₆NO)₂(H₂O)₂] | Octahedral | scirp.orgscirp.orgscirp.orgrsc.orgrsc.org |
| Iron(II) | Fe(C₉H₆NO)₂ | (Varies) | researchgate.netmdpi.comnih.gov |
Quinolin-8-ol also forms stable complexes with trivalent metal ions, typically with a 1:3 metal-to-ligand ratio, resulting in the general formula M(q)₃. One of the most well-known examples is tris(8-hydroxyquinolinato)aluminum (Alq₃), a compound widely used as an emissive and electron-transporting material in organic light-emitting diodes (OLEDs). scirp.orgtandfonline.com
Complexes with other trivalent ions such as iron(III) mdpi.comnih.govmdpi.com, bismuth(III) nih.govacs.orgmonash.eduresearchgate.net, ruthenium(III) acs.orgacs.org, and europium(III) nih.govresearchgate.netnih.govresearchgate.net have also been synthesized and studied. Bismuth(III) forms luminescent homoleptic complexes, typically by reacting BiCl₃ with three equivalents of the quinolin-8-ol ligand. nih.govacs.org These Bi(III) complexes can exist as monomers or dimers in the solid state, with the dimers being bridged by two oxygen atoms from the quinolinato ligands. nih.govacs.orgmonash.edu Ruthenium complexes can have oxidation states dependent on the anionic character of the ligand system. acs.orgacs.org Europium(III) complexes with quinolin-8-ol derivatives are noted for their favorable luminescence properties and thermal stability. researchgate.netnih.gov
| Metal Ion | Typical Complex Formula | Key Feature/Application | References |
|---|---|---|---|
| Iron(III) | Fe(C₉H₆NO)₃ | Formation of tris complexes | mdpi.comnih.govmdpi.com |
| Aluminum(III) | Al(C₉H₆NO)₃ | OLED material | scirp.orgtandfonline.com |
| Bismuth(III) | Bi(C₉H₆NO)₃ | Luminescent, can form dimers | nih.govacs.orgmonash.eduresearchgate.net |
| Ruthenium(III) | [Ru(q)ₓ(L)y] | Oxidation state depends on ligands | acs.orgacs.orgnih.govmdpi.com |
| Europium(III) | [Eu(C₉H₆NO)₃(solv)ₓ] | Luminescent material | nih.govresearchgate.netnih.govresearchgate.net |
The stoichiometry of metal-quinolin-8-ol complexes is a critical aspect of their characterization. Various analytical techniques are employed to determine the molar ratio of the metal ion to the ligand. Spectrophotometric methods, such as Job's method of continuous variation, and conductometric titrations are commonly used. scirp.orgscirp.org
For divalent metal ions, a metal-to-ligand (M:L) ratio of 1:2 is frequently observed. researchgate.netscirp.orgscirp.org For example, spectrophotometric analysis has confirmed that Co(II) and Ni(II) react with quinolin-8-ol in a 1:2 molar ratio. scirp.orgscirp.org Conductometric titration has been used to establish the same 1:2 stoichiometry for the Cu(II) complex. scirp.orgscirp.org For trivalent metal ions, a 1:3 metal-to-ligand ratio is typical, as seen in the synthesis of homoleptic bismuth(III) complexes where a 3:1 mole ratio of ligand to bismuth(III) chloride is used. nih.govacs.org
Geometric Configurations of Metal Complexes (e.g., Octahedral Geometry)
Quinolin-8-ol, acting as a bidentate chelating agent, utilizes its phenolic oxygen and quinoline nitrogen atoms to coordinate with a wide array of metal ions. This coordination results in the formation of stable chelate rings and diverse geometric configurations, which are dictated by the metal ion's coordination number, size, and electronic configuration. The stoichiometry of the complex, typically with a metal-to-ligand ratio of 1:2 or 1:3, is a primary determinant of the final geometry.
Commonly observed geometries for metal complexes of quinolin-8-ol include octahedral, square planar, and trigonal bipyramidal.
Octahedral Geometry : This is a frequent coordination geometry for quinolin-8-ol complexes, particularly with transition metals that favor a coordination number of six. In a tris(quinolin-8-olato) complex, three bidentate ligands coordinate to the central metal ion, resulting in a distorted octahedral structure. Examples of this include complexes with Manganese(III) and Cobalt(III). researchgate.netresearchgate.net An octahedral geometry can also be achieved in a 1:2 metal-to-ligand ratio complex where two water molecules occupy the remaining coordination sites. This has been proposed for complexes of Cobalt(II) and Nickel(II). scirp.orgscirp.org In such cases, the two quinolin-8-ol ligands typically arrange in a plane, with the water molecules in the axial positions. The aluminum complex (Alq3), widely used in organic light-emitting diodes (OLEDs), also features a central AlN₃O₃ chromophore in a distorted octahedral geometry. researchgate.net
Square Planar Geometry : This configuration is characteristic of metal ions with a d⁸ electronic configuration, such as Copper(II) and Nickel(II), in a 1:2 metal-to-ligand ratio. scirp.orgscirp.orgresearchgate.net Studies have shown that Copper(II) reacts with quinolin-8-ol to form a complex with a square planar geometry. scirp.orgscirp.org
Trigonal Bipyramidal Geometry : While less common, other geometries are also possible. For instance, Zinc(II) complexes with certain substituted quinolin-8-ol ligands have been shown to adopt trigonal bipyramidal geometries. nih.gov
The specific geometry adopted by a metal complex of quinolin-8-ol is crucial as it influences the complex's physical and chemical properties, including its stability, solubility, and electronic characteristics.
Stability Studies of Metal Complexes in Aqueous and Organic Media
The stability of metal complexes with quinolin-8-ol is a measure of the strength of the metal-ligand bond and the tendency of the complex to form under equilibrium conditions. scispace.com This thermodynamic stability is quantitatively expressed by the formation constant (K) or stability constant (β), with a higher value indicating a more stable complex. f-cdn.comgcnayanangal.com The stability is influenced by several factors, including the nature of the metal ion (charge, size), the properties of the ligand, and the solvent medium. scispace.commcmaster.ca
Stability in Aqueous Media
In aqueous solutions, the formation of metal-quinolin-8-ol complexes involves competition between the ligand and water molecules for coordination to the metal ion. The stability of these complexes is often determined using techniques like potentiometric or spectrophotometric titrations. nih.gov The order of stability for divalent metal complexes of quinolin-8-ol derivatives generally follows the Irving-Williams series. wikipedia.org For instance, studies on 7-nitroso-8-hydroxyquinoline-5-sulfonate found a stability order of Mn(II) < Fe(II) ≈ Co(II) > Ni(II) < Cu(II) > Zn(II). koreascience.kr Research on other derivatives has consistently shown that Cu(II) complexes exhibit higher stability compared to Zn(II) complexes. acs.org
| Complex Species | logβ |
|---|---|
| [Fe(III)L] | 15.1 |
| [Fe(III)L(OH)] | 7.7 |
| [Fe(III)L₂] | 27.1 |
| [Fe(III)L₂(OH)] | 19.8 |
| [Fe(II)L] | 8.1 |
| [Fe(II)L₂] | 15.0 |
| [Cu(II)HL]⁺ | 14.00 |
| [Cu(II)L] | 9.14 |
| [Cu(II)HL₂] | 26.54 |
| [Zn(II)HL]⁺ | 11.39 |
| [Zn(II)HL₂] | 21.85 |
Stability in Organic Media
Advanced Spectroscopic and Analytical Characterization Techniques for Quinolin 8 Ol Hydrate Compounds
Spectroscopic Analysis of Ligands and Metal Complexes
The structural elucidation and characterization of Quinolin-8-ol (also known as 8-hydroxyquinoline (B1678124) or oxine) and its metal complexes rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular structure, bonding, electronic properties, and chirality of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Quinolin-8-ol and its derivatives in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectra of Quinolin-8-ol, the protons on the aromatic rings exhibit distinct chemical shifts, which are influenced by substituent groups and coordination with metal ions. Upon complexation, significant changes in the chemical shifts of the protons, particularly those near the coordination sites (the nitrogen atom and the hydroxyl group), are observed. For instance, in studies of metal complexes with 8-hydroxyquinoline derivatives, the coordination to a metal center like Zn(II) can cause the peaks of the quinoline (B57606) ring protons to shift. nih.gov The ligand-exchange rate between a complexed and unbound state can also lead to strong line broadening in the aromatic region of the spectrum. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to changes in electron density upon metal chelation. Studies on 8-hydroxyquinoline and its 5-substituted analogues have shown a linear correlation between the ¹³C chemical shifts and the total charge densities on the carbon atoms. consensus.app This relationship is a powerful tool for understanding the electronic effects of both substituents and metal coordination. However, it is noteworthy that in some cases, ¹H-NMR spectra of 8-hydroxyquinoline adducts may offer limited insight into bonding and structure, as the adducts can dissociate in solution. africaresearchconnects.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinolin-8-ol Derivatives Note: Exact chemical shifts can vary based on solvent, concentration, and specific derivative.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~8.7 | ~148 |
| C3-H | ~7.4 | ~121 |
| C4-H | ~8.1 | ~136 |
| C5-H | ~7.2 | ~118 |
| C6-H | ~7.5 | ~129 |
| C7-H | ~7.1 | ~112 |
| C8-OH | Variable (depends on H-bonding) | ~154 (C8) |
Infrared (IR) spectroscopy is indispensable for identifying key functional groups and determining the coordination sites of the Quinolin-8-ol ligand in metal complexes. The IR spectrum of free Quinolin-8-ol displays characteristic vibrational bands for its functional groups. The broad O-H stretching band is typically observed in the 3400-3200 cm⁻¹ region, while C-O stretching appears around 1280 cm⁻¹. The C=N stretching vibration of the quinoline ring is found near 1580 cm⁻¹. africaresearchconnects.comepa.gov
Upon chelation with a metal ion, the deprotonation of the hydroxyl group leads to the disappearance of the O-H stretching band. Furthermore, the C-O stretching frequency often shifts to a higher wavenumber, indicating the formation of a C-O-M bond. The C=N stretching frequency may also shift, reflecting the coordination of the nitrogen atom to the metal center. researchgate.net Solid-state IR spectra have been crucial in demonstrating that the 8-hydroxyquinoline molecule coordinates to metals via its phenolic oxygen. africaresearchconnects.com The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. uct.ac.za
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Quinolin-8-ol and its Metal Complexes
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(O-H) | 3400-3200 (broad) | Absent | Deprotonation of hydroxyl group upon chelation. |
| ν(C=N) | ~1580 | Shifted (e.g., ~1570) | Coordination of the ring nitrogen to the metal ion. |
| ν(C-O) | ~1280 | Shifted (e.g., ~1320) | Formation of a metal-oxygen bond. |
| ν(M-O) | - | ~500-600 | Direct evidence of metal-oxygen bond. |
| ν(M-N) | - | ~400-500 | Direct evidence of metal-nitrogen bond. |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within Quinolin-8-ol and its complexes. The spectrum of Quinolin-8-ol typically exhibits strong absorption bands in the UV region. These bands are attributed to π→π* transitions within the aromatic quinoline ring system and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net For example, absorption peaks have been observed around 234 nm (π→π) and 308 nm (n→π). researchgate.net
Table 3: Representative UV-Vis Absorption Maxima (λmax) for Quinolin-8-ol and a Metal Complex
| Compound | λmax (nm) | Assignment |
|---|---|---|
| Quinolin-8-ol | ~240-250 | π→π |
| ~310-320 | n→π | |
| Metal-Quinolinate Complex (e.g., Alq₃) | ~260 | π→π* (shifted) |
| ~320 | π→π* (shifted) | |
| ~380-400 | Ligand-to-Metal Charge Transfer (LMCT) |
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a powerful tool for determining the molecular weight and confirming the composition of Quinolin-8-ol derivatives and their metal complexes. epa.gov ESI-MS allows for the analysis of intact complex ions directly from solution with minimal fragmentation, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻) that confirms the molecular formula. nih.govrsc.org
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. By inducing fragmentation through collision-induced dissociation (CID), a unique fragmentation spectrum is generated. This spectrum provides valuable structural information, as the molecule breaks apart at its weakest bonds. For quinoline-based structures, common fragmentation pathways include the loss of small neutral molecules or radicals from substituents on the ring. mdpi.comlibretexts.org The analysis of these fragmentation patterns helps to confirm the ligand structure and, in the case of complexes, can provide insights into the ligand-metal binding.
Quinolin-8-ol itself is weakly fluorescent, but many of its metal complexes exhibit strong fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com This property makes them highly valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Fluorescence spectroscopy is the primary technique for characterizing the luminescent properties of these materials. epa.gov
Upon excitation with UV light, these complexes emit light in the visible spectrum. The emission wavelength (λₑₘ) and fluorescence quantum yield are highly dependent on the central metal ion, substituents on the quinoline ring, and the solvent environment. For instance, zinc (II) complexes of 8-hydroxyquinoline derivatives are known to be efficient emitters. researchgate.net Lanthanide complexes, such as those with Europium(III), also show characteristic sharp emission bands due to efficient energy transfer from the ligand to the metal ion (the "antenna effect"). nih.gov Studies have shown that introducing electron-donating groups onto the quinoline ring can enhance the luminescence intensity of the corresponding complexes. nih.gov
Table 4: Selected Fluorescence Properties of Quinolin-8-ol Metal Complexes
| Complex | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Zn(II)-8-HQS Probe | - | 517 | - | researchgate.net |
| Eu(III) Complex with Methoxy-substituted 8-HQ derivative | - | - | Highest among tested derivatives | nih.gov |
| EuY³(NO₃)₃·2H₂O | - | - | 0.628 | nih.gov |
Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While Quinolin-8-ol itself is achiral, CD spectroscopy becomes a vital tool when chiral substituents are introduced to the ligand or when the ligand coordinates to a metal center to form a chiral complex (e.g., a complex with helical chirality). nih.gov
When an achiral ligand like Quinolin-8-ol coordinates to a metal ion in the presence of a chiral auxiliary or forms a non-planar structure, induced circular dichroism (ICD) can be observed. The resulting CD spectrum provides information about the stereochemistry and conformation of the metal complex in solution. ntis.gov For example, the complexation of chiral molecules with metal ions can lead to the development of distinct CD bands in the crystal field spectral region. ntis.gov This technique is particularly useful for studying host-guest interactions and elucidating the absolute configuration of chiral metal complexes involving Quinolin-8-ol derivatives. nih.govnih.gov
Thermal Analysis Techniques
Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature. For Quinolin-8-ol hydrate (B1144303), these methods provide critical data on its thermal stability, the nature of its hydration, and the kinetics of its decomposition.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.com This analysis is particularly useful for studying compounds like Quinolin-8-ol hydrate, as it can precisely quantify mass loss associated with dehydration and subsequent thermal decomposition.
In a typical TGA experiment, a sample of this compound is heated in an inert atmosphere, such as nitrogen, and its mass is continuously recorded. The resulting TGA curve plots the percentage of mass remaining against temperature. The analysis of this compound typically reveals a multi-stage decomposition process. The first stage, occurring at a lower temperature range, corresponds to the loss of water molecules, confirming the hydrated nature of the compound. Following dehydration, further heating leads to subsequent stages of mass loss at higher temperatures, which are attributed to the decomposition and breakdown of the organic Quinolin-8-ol molecule itself. mdpi.com The specific temperatures of these decomposition steps are crucial indicators of the compound's thermal stability. tainstruments.comekb.eg
Table 1: Illustrative TGA Data for this compound Decomposition
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 50 - 120 | 8 - 10% | Dehydration (Loss of water molecules) |
| 200 - 450 | 40 - 50% | Initial decomposition of the organic moiety |
| > 450 | 35 - 45% | Final decomposition and carbonization |
Note: The data presented are illustrative and can vary based on experimental conditions such as the heating rate.
Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. mat-cs.com This method is highly sensitive to thermal events such as phase transitions and chemical reactions. mat-cs.com
When analyzing this compound, the DTA curve provides complementary information to TGA. The dehydration process is observed as a distinct endothermic peak, indicating the absorption of energy required to remove the water molecules from the crystal lattice. Following this, another endothermic peak may appear, corresponding to the melting of the now anhydrous Quinolin-8-ol. At higher temperatures, a series of exothermic peaks are typically observed, which signify the energy released during the oxidative decomposition of the organic molecule. mdpi.comnih.gov The temperatures at which these peaks occur provide a profile of the compound's thermal stability and phase behavior. nih.gov The peak temperature can be influenced by factors such as the heating rate. nist.gov
Table 2: Typical Thermal Events for this compound Observed by DTA
| Temperature Range (°C) | Peak Type | Associated Event |
| 70 - 130 | Endothermic | Dehydration |
| 170 - 190 | Endothermic | Melting |
| > 250 | Exothermic | Decomposition |
Note: The data presented are illustrative and can vary based on experimental conditions.
Structural Characterization Methods
Structural characterization is vital for understanding the arrangement of atoms and molecules in this compound, as well as the surface features of its thin films.
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. nih.gov For this compound, single-crystal XRD can elucidate the precise molecular geometry, bond lengths, and the specific arrangement of the water molecules within the crystal lattice, including their role in hydrogen bonding. researchgate.net
Powder XRD (PXRD) is used to obtain a characteristic diffraction pattern from a microcrystalline sample, which serves as a unique "fingerprint" for identifying the compound and assessing its purity. nih.gov When Quinolin-8-ol is prepared as a thin film, XRD is crucial for characterizing its morphology. formulationbio.com Techniques such as grazing incidence XRD (GIXRD) are employed to analyze the film's structure without interference from the underlying substrate. utah.edu This analysis reveals whether the film is amorphous or crystalline, determines the degree of crystallinity, and identifies the preferred orientation of the crystallites. formulationbio.comutah.edu
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary high-resolution imaging techniques used to visualize the surface morphology of this compound films. afmworkshop.combruker-nano.jp
SEM uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the surface topography, revealing features such as grain size, shape, and distribution, as well as the presence of any cracks or defects in the film. figshare.com In corrosion studies, for instance, SEM images can confirm the formation of a protective film of Quinolin-8-ol on a metal surface. electrochemsci.org
AFM scans a surface with a sharp tip to create a three-dimensional topographic map at the nanoscale. bruker-nano.jp Unlike SEM, AFM provides quantitative data on surface roughness. It is exceptionally useful for characterizing the fine surface texture and nanomechanical properties of the film. mdpi.com
Table 3: Comparison of SEM and AFM for Film Surface Characterization
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
| Principle | Scans surface with a focused electron beam | Scans surface with a physical probe (tip) |
| Output | 2D images of surface topography | 3D topographic map |
| Key Information | Grain size, film uniformity, defect analysis | Quantitative surface roughness, texture, nanomechanical properties |
| Resolution | High lateral resolution | High vertical (sub-angstrom) resolution |
| Environment | Requires vacuum | Can operate in air or liquid |
Electrochemical Characterization in Corrosion Inhibition Studies
Quinolin-8-ol and its derivatives are recognized as effective corrosion inhibitors, and their performance is extensively characterized using electrochemical techniques. mdpi.comjmaterenvironsci.com These methods probe the inhibitor's mechanism of action at the metal-electrolyte interface.
The primary techniques used are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of a metal electrode and measuring the resulting current. The resulting Tafel plots provide key parameters such as the corrosion potential (Ecorr) and corrosion current density (Icorr). The addition of Quinolin-8-ol to a corrosive medium typically causes a significant reduction in Icorr. By observing the shifts in both the anodic and cathodic branches of the polarization curve, it can be determined that Quinolin-8-ol derivatives often act as mixed-type inhibitors, meaning they suppress both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. figshare.comresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The data is often presented as a Nyquist plot. In the presence of an effective inhibitor like Quinolin-8-ol, the diameter of the semicircular Nyquist plot increases significantly. This indicates a rise in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. electrochemsci.org A higher Rct value confirms the formation of a protective inhibitor film on the metal surface that impedes the charge transfer processes responsible for corrosion. electrochemsci.org Studies have shown that the adsorption of these inhibitor molecules on the metal surface often follows the Langmuir adsorption isotherm. figshare.comjmaterenvironsci.com
Table 4: Representative Electrochemical Data for Corrosion Inhibition by a Quinolin-8-ol Derivative
| Condition | Icorr (μA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%) |
| Corrosive Medium (Blank) | 250 | 150 | - |
| Corrosive Medium + Quinolin-8-ol derivative | 20 | 1800 | 92% |
Note: The data presented are illustrative, based on typical findings in the literature. Inhibition Efficiency (IE%) is calculated from either Icorr or Rct values.
Applications of Quinolin 8 Ol Hydrate in Materials Science and Technology
Optoelectronic Materials and Devices
The unique molecular structure of Quinolin-8-ol hydrate (B1144303), featuring both a phenol (B47542) and a pyridine (B92270) ring, makes it an excellent building block for optoelectronic materials. scispace.comrroij.com Its derivatives and metal complexes are particularly valued for their high thermal stability and excellent electrical properties. ijcce.ac.ir These compounds have been extensively studied for their use as electron carriers and fluorescent chemosensors for metal ions. scispace.comrroij.comresearchgate.net The versatility of the 8-hydroxyquinoline (B1678124) scaffold allows for the synthesis of a wide array of derivatives with tailored optical and electronic characteristics, making them suitable for various optoelectronic applications. rroij.com
Organic Light-Emitting Diodes (OLEDs) as Electron Transport and Emissive Materials
Quinolin-8-ol derivatives are foundational materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Metal complexes of 8-hydroxyquinoline, such as Tris(8-hydroxyquinoline)aluminum (Alq3), are widely utilized as both electron transport and emissive layers in OLED devices. acs.orgmdpi.comscience.gov The selection of appropriate ligands and metal ions allows for the creation of luminescent complexes with desirable electronic properties and broad color gamuts. ijcce.ac.ir
In OLEDs, under an applied electric field, holes and electrons are injected from the anode and cathode, respectively, and travel towards the emissive layer. ijcce.ac.ir There, they recombine to form excitons, which then decay radiatively to emit light. ijcce.ac.ir Quinolin-8-ol based materials, particularly their metal complexes, facilitate this process by efficiently transporting electrons. ijcce.ac.ir For instance, the electron transport capability of some Zn(II) complexes containing 8-hydroxyquinoline has been shown to surpass that of the more common aluminum complexes. ijcce.ac.ir
Furthermore, these materials can also function as the emissive layer itself. mdpi.comscience.gov The emission color can be tuned by modifying the chemical structure of the quinoline (B57606) ligand or by incorporating different metal ions. mdpi.com For example, while pure Tris(8-hydroxyquinoline) aluminum (Alq3) typically emits green light, its emission can be shifted to yellow by doping with ZnO quantum dots. mdpi.com The high thermal stability of these metalloquinolates is another crucial factor for the longevity and performance of OLED devices. ijcce.ac.ir
Below is a table summarizing the roles of Quinolin-8-ol based materials in OLEDs:
| Role in OLED | Function | Key Properties | Example Material |
| Electron Transport Layer (ETL) | Facilitates the injection and transport of electrons from the cathode to the emissive layer. | Good electron mobility, high thermal stability. | Tris(8-hydroxyquinoline)aluminum (Alq3) acs.orgscience.gov |
| Emissive Layer (EML) | Site of electron-hole recombination and light emission. | High photoluminescence quantum yield, tunable emission color. | Tris(8-hydroxyquinoline)aluminum (Alq3) mdpi.comscience.gov |
| Host Material | In doped EMLs, it provides a matrix for the emissive dopant molecules. | Wide energy gap, good charge transport properties. | Tris(8-hydroxyquinoline) aluminum (Alq3) science.gov |
| Electron Injection Layer (EIL) | Enhances the injection of electrons from the cathode. | Low electron injection barrier. | 8-Hydroxyquinolinolato-lithium (Liq) ossila.com |
Mechanisms of Luminescence Enhancement in Metal Quinolin-8-ol Hydrate Complexes
The luminescence of Quinolin-8-ol itself is weak due to an excited-state intermolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine ring. scispace.comrroij.com However, upon chelation with metal ions, the fluorescence emission is significantly enhanced. scispace.comrroij.com This enhancement is primarily attributed to the increased structural rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. scispace.comrroij.com
The photoluminescence properties of metal Quinolin-8-ol complexes are also influenced by the nature of the metal ion and any substituents on the quinoline ring. nih.gov For instance, the introduction of an electron-donating group to the 8-hydroxyquinoline ligand can enhance the luminescence intensity of its corresponding Europium(III) complex, while an electron-withdrawing group has the opposite effect. nih.gov In one study, a methoxy-substituted complex exhibited the highest fluorescence intensity, whereas a nitro-substituted complex showed the weakest. nih.gov
The efficiency of energy transfer from the ligand to the metal ion is another crucial factor, particularly in lanthanide complexes. nih.gov 8-hydroxyquinoline derivatives have been shown to be effective energy transfer agents for Eu(III) ions, leading to complexes with high fluorescence quantum yields. nih.gov The coordination of the ligand to the metal ion plays a vital role in facilitating this energy transfer process. nih.gov The table below summarizes factors influencing luminescence in these complexes.
| Factor | Mechanism of Luminescence Enhancement |
| Chelation with Metal Ions | Increased molecular rigidity, reducing non-radiative decay. scispace.comrroij.com |
| Substituents on the Quinoline Ring | Electron-donating groups can increase luminescence intensity, while electron-withdrawing groups can decrease it. nih.gov |
| Ligand-to-Metal Energy Transfer | Efficient energy transfer from the 8-hydroxyquinoline ligand to the central metal ion, particularly in lanthanide complexes. nih.gov |
| Choice of Metal Ion | The nature of the metal ion influences the emission wavelength and quantum yield. nih.gov |
Fabrication and Characterization of Thin Films for Optoelectronic Devices
The fabrication of high-quality thin films is a critical step in the development of optoelectronic devices. Metal complexes of 8-hydroxyquinoline can be deposited as thin films using various techniques, including physical vapor deposition (PVD) and solution processing. youtube.com The morphology and properties of these films are highly dependent on the deposition method and conditions.
For instance, thin films of Cobalt(II) bis(8-hydroxyquinoline) (Coq2) and Cadmium(II) bis(8-hydroxyquinoline) (Cdq2) deposited by PVD have been shown to have a homogeneous and flat morphology, which is desirable for device applications. youtube.com Atomic Force Microscopy (AFM) is a common technique used to characterize the surface morphology of these thin films. youtube.com
The optical properties of these thin films, such as their transmittance and photoluminescence, are also crucial for their application in optoelectronic devices. UV-visible and photoluminescence spectroscopy are used to investigate these properties. youtube.com For example, Cdq2 thin films have been observed to exhibit intense green emission in the visible range, making them suitable for use in OLEDs. youtube.com X-ray diffraction (XRD) can be employed to study the crystal structure of the deposited films, which can be either amorphous or polycrystalline depending on the material and deposition conditions. researchgate.net
Application as Saturable Absorber Materials in Pulsed Laser Systems
Saturable absorbers are optical components with an intensity-dependent absorption, where the absorption is reduced at high optical intensities. rp-photonics.com This property is utilized for passive Q-switching and mode-locking in lasers to generate short optical pulses. rp-photonics.com Metal complexes of 8-hydroxyquinoline have emerged as promising materials for use as saturable absorbers in fiber lasers.
For example, Tris-(8-hydroxyquinoline)aluminum (Alq3) has been successfully used as a passive saturable absorber to generate a stable Q-switched laser pulse. researchgate.net In one demonstration, an Alq3-based saturable absorber was incorporated into an erbium-doped fiber laser, producing pulses with a width that decreased from 6.65 to 1.2 µs as the pump power was increased. researchgate.net Similarly, 8-Hydroxyquinoline cadmium chloride hydrate (8-HQCdCl2H2O) has been employed as an optical modulator in a thulium-doped fiber laser. researchgate.net The modulation depth and saturation intensity of the 8-HQCdCl2H2O film were found to be 18% and 0.1 MW/cm², respectively, highlighting its potential in fiber optic applications. researchgate.net
The table below presents data on Quinolin-8-ol based saturable absorbers:
| Material | Laser Type | Pulse Characteristics | Modulation Depth | Saturation Intensity |
| Tris-(8-hydroxyquinoline)aluminum (Alq3) | Erbium-doped fiber laser | Q-switched, pulse width 6.65 to 1.2 µs | Not specified | Not specified |
| 8-Hydroxyquinoline cadmium chloride hydrate (8-HQCdCl2H2O) | Thulium-doped fiber laser | Q-switched | 18% | 0.1 MW/cm² |
| Bis(8-hydroxyquinoline) calcium (CaQ2) | Erbium-doped fiber laser | Q-switched and mode-locked | 14% | 511 MW/cm² |
Development of this compound-Based Photoconductors
Organic photoconductors are materials that exhibit an increase in electrical conductivity when exposed to light. Metal quinolates, including those derived from 8-hydroxyquinoline, have been investigated for their potential use in organic photoconductor applications due to their electron transport behavior. mdpi.com
A study on an organic semiconductor based on tris(8-hydroxyquinoline) aluminum (AlQ3) doped with tetracyanoquinodimethane (TCNQ) demonstrated its potential as an organic photoconductor. mdpi.comresearchgate.net Hybrid films of this material were fabricated and showed intense visible emission and photoconductive behavior. mdpi.comresearchgate.net The electrical characterization of a device based on this material revealed that it conducts better when exposed to light. mdpi.com By analyzing the current-voltage characteristics, key parameters such as the free carrier density and trap density were determined. mdpi.com For one such device, the free carrier density was approximated to be 4.4586 × 10¹⁹ m⁻³ and the trap density was 3.1333 × 10³¹ m⁻³. mdpi.com
Analysis of Dielectrical Properties of this compound Thin Films
The dielectric properties of materials are important for their application in electronic devices. Studies on thin films of quinoline derivatives have investigated their dielectric constants and alternating current (AC) conductivity. researchgate.net The dielectric properties are often studied as a function of temperature and frequency. researchgate.net
For instance, the AC electrical conductivity and dielectric properties of certain pyrano[3,2-c]quinoline derivatives have been determined in a frequency range of 0.5 kHz to 5 MHz and a temperature range of 290 to 443 K. researchgate.net The conduction mechanism in these thin films was found to be governed by a correlated barrier hopping model. researchgate.net It has also been observed that the presence of strong electron-withdrawing groups, such as a nitro group, in azo quinoline derivatives can increase the AC electrical conductivity and the dielectric constants. researchgate.net The dielectric constant of thin films can be estimated from optical transmittance and reflectance data. bme.hu The investigation of these properties is crucial for understanding the charge transport and storage capabilities of these materials in electronic applications.
Chemical Sensing and Analytical Methodologies
This compound and its derivatives have emerged as versatile platforms in the development of advanced chemical sensors and analytical methods. Their inherent ability to form stable complexes with a wide range of metal ions, coupled with their unique photophysical properties, has led to their application in diverse areas of analytical chemistry. These applications range from highly sensitive fluorescent chemosensors for specific metal ions to reagents in classical analytical techniques such as gravimetric analysis and solvent extraction.
Fluorescent Chemosensors for Specific Metal Ions (e.g., Al(III), Zn(II), Cu(II))
The unique fluorescence properties of quinolin-8-ol derivatives make them ideal candidates for the development of "turn-on" or "turn-off" fluorescent chemosensors for various metal ions. bohrium.comou.ac.lk The mechanism of sensing often relies on processes such as excited-state intramolecular proton transfer (ESIPT), which can be inhibited upon metal ion coordination, leading to a significant enhancement in fluorescence intensity. ou.ac.lknih.gov
Aluminum (Al(III)): Novel fluorescent sensors derived from 8-hydroxyquinoline have been developed for the highly selective detection of Al(III) ions. researchgate.net These sensors can exhibit a significant red shift and an enhancement in emission intensity upon binding with Al(III). researchgate.net For instance, a Schiff-base probe derived from 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline (B160924) demonstrated a "turn-on" fluorescent response to Al(III) with a low detection limit of 3.23 x 10⁻⁸ mol/L. ejournal.by The formation of a 2:1 complex between the probe and Al(III) was confirmed by Job's plot and fluorescence titration. ejournal.by
Zinc (Zn(II)): Derivatives of 8-hydroxyquinoline have been extensively studied as fluorescent chemosensors for Zn(II). nih.govsemanticscholar.org A Schiff-base compound incorporating 8-hydroxyquinoline and a tetraphenylethylene (B103901) (TPE) group was designed to detect Zn(II) through an aggregation-induced emission (AIE) mechanism coupled with the inhibition of ESIPT. nih.gov This sensor exhibited a significant fluorescence enhancement upon coordination with Zn(II). nih.gov Another water-soluble fluorescent "turn-on" chemosensor for zinc ions based on a quinoline derivative showed a 317-fold fluorescence enhancement in a 100% aqueous buffer solution, with a detection limit of 4.48 μM, which is well below the World Health Organization (WHO) guideline for drinking water. rsc.org
Copper (Cu(II)): While some 8-hydroxyquinoline-based sensors show fluorescence quenching in the presence of Cu(II), others have been designed for its selective detection. researchgate.netscispace.comresearcher.life A novel dual-channel chemosensor, 7-allylquinolin-8-ol, was synthesized for the selective fluorescence detection of Hg(II) and the colorimetric recognition of Cu(II). researchgate.net Another 8-hydroxyquinoline derivative was developed that exhibited significant fluorescent quenching in the presence of Cu(II) with high selectivity. researchgate.net
Table 1: Performance of this compound Based Fluorescent Chemosensors
| Target Ion | Sensor Type | Detection Limit | Fold Enhancement/Quenching | Reference |
|---|---|---|---|---|
| Al(III) | "Turn-on" Schiff-base | 3.23 x 10⁻⁸ M | - | ejournal.by |
| Zn(II) | "Turn-on" Quinoline derivative | 4.48 μM | 317-fold enhancement | rsc.org |
Gravimetric Analysis Reagents for Metal Ion Determination
8-Hydroxyquinoline is a well-established precipitating reagent in gravimetric analysis for the determination of various metal ions. rroij.comasdlib.org The principle of this method lies in the formation of insoluble metal-oxine complexes (chelates) when a solution of 8-hydroxyquinoline is added to a solution containing the metal ion under controlled pH conditions. nbinno.com
The stoichiometry of the precipitated complex is well-defined, allowing for the accurate calculation of the metal ion concentration from the weight of the dried precipitate. For example, aluminum can be quantitatively precipitated as aluminum oxinate, Al(C₉H₆NO)₃, from a buffered solution. nist.gov This method allows for the separation and determination of aluminum in the presence of other ions like beryllium and magnesium by careful pH control. nist.gov A gravimetric method for determining aluminum in the presence of uranium has also been developed, where a mixed precipitate is weighed, and the uranium content is determined independently to calculate the amount of aluminum. iaea.org
Solvent Extraction Techniques for Metal Ion Separation
Solvent extraction is a widely used technique for the separation and purification of metal ions, and 8-hydroxyquinoline and its derivatives are effective extractants. researchgate.netnih.gov The process involves the transfer of metal ions from an aqueous phase to an immiscible organic phase containing the chelating agent. nih.gov The formation of neutral, lipophilic metal-oxine complexes facilitates their extraction into the organic solvent. nbinno.com
The efficiency and selectivity of the extraction process can be controlled by adjusting the pH of the aqueous phase and the concentration of the extractant. researchgate.net This technique has been successfully applied to the separation of a wide range of metal ions, including rare-earth elements. researchgate.net For instance, a derivative of 8-hydroxyquinoline, 5-octyloxymethyl-8-quinolinol, has been used in an ionic liquid system for the extraction of rare-earth ions, showing higher extraction ability and selectivity compared to conventional organic solvents. researchgate.net
Preconcentration Methods for Trace Element Analysis
The determination of trace elements in environmental and biological samples often requires a preconcentration step to bring the analyte concentration to a level detectable by analytical instruments. osti.gov 8-Hydroxyquinoline is utilized in various preconcentration methods due to its ability to form complexes with a wide range of metal ions. datapdf.com
One common approach involves the complexation of metal ions with 8-hydroxyquinoline followed by adsorption of the metal complexes onto a solid phase extractor, such as Amberlite XAD-4 resin or C18 bonded silica (B1680970) gel. datapdf.comasianpubs.org The adsorbed metal complexes are then eluted with a small volume of a suitable solvent, thereby achieving a high preconcentration factor. This method has been successfully employed for the preconcentration of trace metals from natural water samples prior to their determination by techniques like inductively coupled plasma optical emission spectrometry (ICP-OES). asianpubs.org
Development of Chemical pH Sensors
The fluorescence of quinolin-8-ol and its derivatives is often pH-dependent, a property that has been exploited for the development of chemical pH sensors. researchgate.netrsc.org The protonation and deprotonation of the phenolic hydroxyl group and the quinoline nitrogen atom influence the electronic structure and, consequently, the fluorescence properties of the molecule. researchgate.net
A tripodal 8-hydroxyquinoline-functionalized molecular switch has been synthesized and shown to act as an OFF-ON-OFF type pH-dependent fluorescent sensor. rsc.org Its fluorescence is quenched in acidic and basic conditions but is intense in the neutral form. rsc.org Another simple sensor utilizing an aminoquinoline derivative has been developed for the colorimetric assay of pH, where the color of the solution changes from orange to colorless with increasing pH. researchgate.net
Corrosion Inhibition Applications
This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys, particularly magnesium alloys. researchgate.netresearchgate.netmdpi.com Their inhibitory action is primarily attributed to their ability to form a protective, insoluble complex layer on the metal surface, which acts as a barrier to corrosive species. researchgate.netmdpi.com
The mechanism of corrosion inhibition involves the adsorption of the 8-hydroxyquinoline molecules onto the metal surface. mdpi.com The nitrogen and oxygen atoms in the 8-hydroxyquinoline molecule act as active sites, forming strong coordinate bonds with the metal atoms. mdpi.com This leads to the formation of a stable, hydrophobic film that isolates the metal from the corrosive environment. researchgate.net
Studies on AZ91D magnesium alloy have shown that 8-hydroxyquinoline acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions. mdpi.com The inhibition efficiency is dependent on the concentration of the inhibitor and the corrosive medium. mdpi.com The formation of a chelate complex, such as bis(8-hydroxyquinoline) magnesium (MgQ₂), on the surface of magnesium inhibits the active sites and prevents the penetration of corrosive ions. researchgate.net
Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline
| Metal/Alloy | Corrosive Medium | Inhibition Efficiency | Reference |
|---|---|---|---|
| AZ91D Magnesium Alloy | 3.5 wt. % NaCl | 93.23% | mdpi.com |
Computational and Theoretical Studies on Quinolin 8 Ol Hydrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Quinolin-8-ol hydrate (B1144303) at the atomic level. These calculations can predict molecular geometry, electronic distribution, and the energies of different molecular states.
Density Functional Theory (DFT) is a widely employed computational method to predict the geometry and electronic characteristics of Quinolin-8-ol and its derivatives. researchgate.netmdpi.comwalisongo.ac.id By using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G , cc-pVDZ), researchers can optimize the molecular structure of these compounds. walisongo.ac.id The calculated bond lengths and angles from these optimizations have shown good agreement with experimental data obtained from X-ray crystallography. mdpi.com
DFT is also utilized to analyze the electronic properties, such as the distribution of σ and π valence orbitals. iucr.org Furthermore, calculations of the projected density of states and the variation in electronic density upon adsorption on surfaces can elucidate the nature of covalent bonding. researchgate.net For instance, studies on the adsorption of 8-hydroxyquinoline (B1678124) (8-HQ) on an Al(111) surface have used dispersion-corrected DFT to characterize the different adsorption modes. researchgate.net
Theoretical calculations are crucial for determining the energetic landscape of Quinolin-8-ol and its various forms. DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with the difference between them providing the HOMO-LUMO energy gap, which is indicative of the molecule's reactivity and electronic transitions. walisongo.ac.idscirp.org
Energy calculations have been instrumental in comparing the stability of different tautomers. For example, it has been calculated that the NH tautomer of 8-hydroxyquinoline is higher in energy by at least 40 kJ/mol compared to the more stable OH tautomer which features an intramolecular hydrogen bond. iucr.org Additionally, DFT has been used to determine specific adsorption and deformation energies when the molecule interacts with surfaces. researchgate.net
Below is a table summarizing some of the key quantitative parameters determined through energy calculations for 8-hydroxyquinoline and its derivatives.
| Parameter | Value | Context | Source |
| Adsorption Energy | -0.86 eV to -1.11 eV | Physisorbed/Chemisorbed 8-HQ on Al(111) surface | researchgate.net |
| Adsorption Energy | -2.16 eV to -2.39 eV | Tautomer of 8-HQ on Al(111) surface | researchgate.net |
| Tautomer Energy Difference | > 40 kJ/mol | Energy of NH tautomer relative to (OH⋯N) tautomer | iucr.org |
| HOMO-LUMO Energy Gap | -4.83 eV | Calculated for Quinoline (B57606) | scirp.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The study of intermolecular interactions is critical for understanding the solid-state packing and properties of Quinolin-8-ol hydrate. Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.com This method maps various properties onto the molecular surface, with red spots indicating close contacts corresponding to strong interactions like hydrogen bonds. mdpi.com
The following table details the relative contributions of different intermolecular contacts to the Hirshfeld surface area for a quinolin-8-ol derivative.
| Interaction Type | Contribution (%) |
| H···H | 31.8 |
| C···H/H···C | 25.1 |
| O···H/H···O | 12.0 |
| Cl···H/H···Cl | 10.6 |
| C···C | 7.0 |
| N···H/H···N | 6.3 |
Data sourced from a study on quinolin-8-yl 4-chlorobenzoate. mdpi.com
Excited-State Processes and Tautomerism Studies
Computational methods are also essential for elucidating the behavior of this compound upon electronic excitation, including photochemical reactions like tautomerization.
The fluorescence properties of 8-hydroxyquinoline are strongly linked to excited-state processes. acs.org Its general lack of strong fluorescence in many environments is attributed to a rapid, non-radiative decay pathway involving the photoinduced formation of a non-fluorescent tautomer. acs.org This process often occurs via an Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group at position 8 is transferred to the nitrogen atom of the quinoline ring. acs.org
Theoretical studies help to map the potential energy surfaces of the ground and excited states, providing insight into the mechanism of this proton transfer. nih.gov In some derivatives, this intramolecular proton transfer has been observed to occur from the triplet state. acs.org In dimeric forms of 8-hydroxyquinoline, concerted biprotonic transfers are expected to occur upon excitation. acs.org The stability of different tautomers, such as the OH versus the NH forms, has been investigated, confirming that the OH form with an intramolecular hydrogen bond is the most stable in the ground state. iucr.org
The surrounding solvent environment can significantly influence the excited-state dynamics of Quinolin-8-ol. acs.org Computational and experimental studies have shown that the mechanism of proton transfer can vary depending on the solvent. acs.org
In aqueous solutions , intermolecular proton transfers with surrounding water molecules are a likely de-excitation pathway. acs.org
In nonpolar alkane solvents , 8-hydroxyquinoline tends to form very stable dimers in the ground state. Upon excitation, this can lead to concerted biprotonic transfers within the dimer. acs.org
In chlorinated solvents , hydration by residual water molecules can lead to open structures where the excited-state proton transfer is hindered, allowing for weak fluorescence to be observed. acs.org
Fluorescence quenching studies in binary solvent mixtures have also been conducted to understand the role of specific and non-specific solute-solvent interactions, dielectric constants, and viscosity on the photophysical processes. researchgate.net
Computational Modeling of Interactions and Structure-Property Relationships
Computational and theoretical studies have become indispensable tools for understanding the complex behaviors of molecules like Quinolin-8-ol and its derivatives at the atomic level. These methods provide insights into molecular interactions, electronic properties, and reaction mechanisms that are often difficult to probe experimentally. By simulating molecular behavior, researchers can predict structure-property relationships, guiding the design of new materials and therapeutic agents with enhanced functionalities.
Molecular Docking for Ligand-Protein Interaction Prediction in Drug Design
Molecular docking is a prominent computational technique used in drug design to predict the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org This method helps in understanding the interactions between small molecules, such as derivatives of Quinolin-8-ol, and the binding sites of proteins, which is crucial for designing novel therapeutic agents. nih.gov
The core of molecular docking involves an algorithm that samples different conformations of the ligand within the protein's active site, coupled with a scoring function that estimates the binding affinity for each conformation. This allows for the identification of essential amino acid interactions and the ligand's conformation at low energy states. frontiersin.org For instance, studies on novel 1,2,3-triazole-8-quinolinol hybrids have utilized molecular docking to investigate their binding affinity with DNA and fungal enzymes like lanosterol (B1674476) 14-α-demethylase. nih.gov In one such study, a quinoline- and 2-HBT-linked 1,2,3-triazole showed a high binding energy of -9.7 kcal mol–1 with the fungal enzyme, indicating strong interaction. nih.gov
Similarly, molecular docking has been employed to examine the interaction between 5,8-quinolinedione-betulin hybrids and SARS-CoV-2 proteins, such as Mpro and PLpro, identifying compounds with high dock scores as potential anti-SARS-CoV-2 drug candidates. mdpi.com The design of new quinoline-based ligands as potential anticancer agents also heavily relies on molecular docking to validate the interaction with target proteins. nih.gov These computational predictions are foundational in structure-based drug design, helping to screen and optimize lead compounds before their synthesis and experimental testing. nih.govyoutube.com
Table 1: Examples of Molecular Docking Studies with Quinoline Derivatives
| Derivative/Hybrid | Target Protein/Molecule | Key Findings |
| 1,2,3-Triazole-8-quinolinol hybrids | Fungal Lanosterol 14-α-demethylase | High binding energy (-9.7 kcal mol⁻¹) suggesting strong inhibitory potential. nih.gov |
| 5,8-Quinolinedione-betulin hybrids | SARS-CoV-2 Mpro and PLpro | Compounds with the highest Dock Scores were identified as good potential drug candidates. mdpi.com |
| Quinoline Derivatives | Serine/threonine kinase STK10 | Used to predict interactions and validate 3D-QSAR models for anticancer agent design. nih.gov |
| 1,4-Naphthoquinone with 8-hydroxyquinoline | Quinone oxidoreductase 1 (NQO1) | Molecular docking was used to examine the interaction between the protein and the hybrid compounds. nih.gov |
Theoretical Prediction of Luminescence and Electron Transport Properties
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and understanding the photophysical properties of molecules like Quinolin-8-ol and its derivatives. researchgate.netmdpi.com These calculations provide insights into the electronic structure in excited states, which governs luminescence and electron transport phenomena. researchgate.net
Studies on ether and ester derivatives of 8-hydroxyquinoline have used TD-DFT to elucidate the effect of substituents on their electronic absorption and fluorescence spectra. mdpi.com For example, calculations for quinolin-8-yl benzoate (B1203000) were performed to understand how the O-substituent impacts the electronic absorption of the parent 8-hydroxyquinoline. mdpi.com The theoretical calculations, using functionals like B3LYP and CAM-B3LYP, showed good agreement with experimental absorption wavelengths, validating the computational approach. researchgate.netmdpi.com
Research has shown that the fluorescence properties of 8-hydroxyquinoline derivatives are highly dependent on the substituent and the solvent. mdpi.com The weak fluorescence of 8-hydroxyquinoline itself is often attributed to an excited-state proton transfer (ESPT) process. By replacing the hydroxyl hydrogen with other groups, this ESPT process can be inhibited, potentially leading to enhanced fluorescence. mdpi.com Theoretical studies help to rationalize these experimental observations by modeling the electronic transitions and geometries of the molecules in their ground and excited states. researchgate.net The photoluminescence studies of synthesized 8-hydroxyquinoline derivatives and their metal complexes have shown that their luminescence wavelengths can be tuned, and certain zinc complexes exhibit a long fluorescence lifetime. epa.gov
Table 2: Theoretical and Experimental Spectroscopic Data for Quinolin-8-yl benzoate (8-OateQ)
| Method/Solvent | Calculated λmax (nm) | Experimental λmax (nm) |
| CAM-B3LYP (Gas-phase) | 299.7 | N/A |
| B3LYP (Gas-phase) | 327.9 | N/A |
| Experimental (in CHCl₃) | N/A | 312 |
| Experimental (in CH₃CN) | N/A | 311 |
| Experimental (in MeOH) | N/A | 312 |
Data synthesized from theoretical calculations and experimental results reported in the literature. mdpi.com
Modeling of Corrosion Inhibition Mechanisms using Theoretical Approaches
Theoretical approaches, particularly Density Functional Theory (DFT), have been extensively used to model the mechanisms by which Quinolin-8-ol and its derivatives inhibit corrosion on metal surfaces. researchgate.netrdd.edu.iq These computational methods provide atomic-scale insights into the interaction between the inhibitor molecules and the metal, which is crucial for developing effective corrosion protection strategies. rsc.orgrsc.org
DFT calculations can determine the optimized geometry and electronic properties of the inhibitor molecules. rdd.edu.iq This information helps in understanding how the molecules adsorb onto the metal surface. For instance, studies on aluminum surfaces have shown that 8-hydroxyquinoline (8-HQ) and its derivatives can interact strongly with the oxidized surface. researchgate.netrsc.org The native 8-HQ molecule tends to be physisorbed through the formation of hydrogen bonds. In contrast, its tautomer and deprotonated species (8-Q) exhibit stronger chemisorption, involving both H-bonds and covalent bonds with the substrate. researchgate.netrsc.org The binding strength of these species is significantly more favorable than that of the native molecule. rsc.orgrsc.org
The mechanism of inhibition is often linked to the formation of a protective organic film on the metal. researchgate.net Theoretical models can predict the local reactivity of the molecule, identifying potential sites for nucleophilic and electrophilic attacks, which explains the interaction with the metal surface. rdd.edu.iq For carbon steel, derivatives of quinolin-8-ol act as mixed-type inhibitors, adsorbing on the surface according to the Langmuir adsorption model, which suggests a chemisorption process. researchgate.netfigshare.com Quantum chemical calculations and molecular dynamics simulations have consistently supported experimental observations, confirming the formation of a protective layer that mitigates corrosion. researchgate.netfigshare.com Studies on AZ61 magnesium alloy have also shown that 8-hydroxyquinoline is an effective corrosion inhibitor, with its efficacy increasing at higher concentrations. researchgate.net
Table 3: Theoretical Approaches in Modeling Corrosion Inhibition by Quinolin-8-ol Derivatives
| Inhibitor/Derivative | Metal Surface | Theoretical Method | Key Findings |
| 8-Hydroxyquinoline (8-HQ) and its species | Oxidized Aluminum (γ-Al₂O₃(111)/Al(111)) | DFT | Deprotonated (8-Q) and tautomer species show strong chemisorption, while native 8-HQ is physisorbed. 8-Q enhances the stability of aluminum sites. researchgate.netrsc.org |
| 1-((8-hydroxyquinolin-5-yl)methyl)urea (HQU) and 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) | Carbon Steel | DFT, MDS | The compounds act as mixed-type inhibitors, and their adsorption follows the Langmuir model, indicating chemisorption. figshare.com |
| 7-((4-(benzo[d] researchgate.netrsc.orgdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol (OPMQ) | C35E Steel | DFT, Molecular Dynamics | Adsorption obeys the Langmuir isotherm, presenting chemical interactions and justifying experimental observations of corrosion inhibition. researchgate.net |
| 8-Hydroxyquinoline (8-HQ) | AZ61 Magnesium Alloy | Quantum Chemical Calculations | Acts as an effective inhibitor, with performance linked to strong coordination with the metallic surface via nonbonding electrons of oxygen and nitrogen. researchgate.net |
| 8-Hydroxyquinoline (8-HQ) and derivatives | Aluminum (111) | DFT with dispersion correction | Dehydrogenated species bind most strongly to the surface, followed by the tautomer. A strong electronic transfer occurs from the Al substrate to the adsorbate. rsc.org |
Emerging Research Directions and Future Perspectives on Quinolin 8 Ol Hydrate
Development of Novel Functionalized Quinolin-8-ol Hydrate (B1144303) Derivatives with Tailored Properties
The functionalization of the 8-hydroxyquinoline (B1678124) scaffold is a cornerstone of modern research, enabling the precise tuning of its chemical, physical, and biological properties. Scientists are actively developing novel derivatives by introducing various functional groups onto the quinoline (B57606) ring, leading to materials with enhanced or entirely new capabilities. nih.gov
Research efforts focus on several key synthetic strategies. One common approach is electrophilic aromatic substitution, which allows for the introduction of substituents at various positions on the carbocyclic ring. nih.gov For instance, bromination using N-bromosuccinimide can yield 7-bromoquinolin-8-ol (B152725), which can be further modified. nih.gov Another significant route involves the synthesis of sulfonate derivatives by reacting 5-amino-7-bromoquinolin-8-ol (B11873180) with different sulfonyl chlorides. nih.gov
The synthesis of hydrazone derivatives represents another important avenue. These are typically prepared by reacting an ester intermediate of 8-hydroxyquinoline with hydrazine (B178648) hydrate. iosrjournals.org These derivatives can then serve as precursors for more complex molecules. iosrjournals.orghivnursing.net Furthermore, the structure-activity relationship (SAR) of derivatives like quinolinol-5-sulfonamides is being explored to optimize their properties for specific applications, such as enzyme inhibition. nih.gov These tailored modifications are crucial for developing next-generation materials for a variety of scientific fields. scispace.comrroij.com
Table 1: Examples of Functionalized 8-Hydroxyquinoline Derivatives and Their Synthetic Approaches
| Derivative Class | Synthetic Precursors/Reagents | Purpose/Application Area | Reference(s) |
| Sulfonate Derivatives | 5-amino-7-bromoquinolin-8-ol, various sulfonyl chlorides, triethylamine (B128534) | Developing agents with potential biological activity | nih.gov |
| Hydrazone Derivatives | 8-hydroxyquinoline, ethyl chloroacetate (B1199739), hydrazine hydrate | Creating intermediates for further synthesis | iosrjournals.orghivnursing.net |
| Thiourea/Triazole Derivatives | 8-hydroxyquinoline, ethyl 2-chloroacetate, hydrazine hydrate, phenyl isocyanate, KOH | Synthesis of heterocyclic compounds with potential biological activity | nih.gov |
| Sulfonamide Derivatives | Quinolinol-5-sulfonamide scaffold, various amines | Optimization of enzyme inhibitory activity | nih.gov |
| Azo Derivatives | 2-amino-6-methoxy benzothizole, 8-hydroxy quinoline | Creating new dye molecules and intermediates | hivnursing.net |
Advanced Metal Complex Design for Specific Photonic and Electronic Applications
The ability of 8-hydroxyquinoline and its derivatives to form stable chelate complexes with a wide range of metal ions is a key driver of its application in photonics and electronics. scispace.comrroij.com The resulting metal complexes often exhibit remarkable photoluminescent and electroluminescent properties. researchgate.net A significant portion of current research is dedicated to the design of advanced metal complexes with specific characteristics for use in devices like Organic Light-Emitting Diodes (OLEDs). ebi.ac.ukresearchgate.netwikipedia.org
The choice of the central metal ion profoundly influences the properties of the complex. For example, the aluminum complex, tris(8-hydroxyquinoline)aluminum (Alq3), is a well-known and highly luminescent material used extensively as an electron transport and emitting layer in OLEDs. ebi.ac.ukresearchgate.netacs.org Researchers are also exploring complexes with other metals such as zinc (Zn), indium (In), magnesium (Mg), and various transition metals to tune the emission color, quantum efficiency, and charge transport properties. rroij.comresearchgate.netmdpi.com
Ligand design is equally critical. By modifying the 8-hydroxyquinoline ligand, for instance by adding methyl or phenyl groups, researchers can alter the HOMO/LUMO energy levels, the emission wavelength, and the quantum yield of the resulting metal complex. mdpi.com Dimeric indium complexes, for example, show emission spectra that redshift with an increase in the electron-donating effect of substituents on the quinoline ring. mdpi.com This targeted design approach allows for the creation of materials optimized for specific electronic and photonic applications, from displays and lighting to sensors. researchgate.netarabjchem.org
Table 2: Selected Metal Complexes of 8-Hydroxyquinoline Derivatives and Their Applications
| Metal Ion | Ligand | Application | Key Property | Reference(s) |
| Aluminum(III) | 8-hydroxyquinoline (Alq3) | Organic Light-Emitting Diodes (OLEDs) | High luminescence, electron transport | ebi.ac.ukresearchgate.netacs.org |
| Indium(III) | Substituted quinolinols | Organic Light-Emitting Diodes (OLEDs) | Tunable emission via substituents | mdpi.com |
| Zinc(II) | 8-hydroxyquinoline derivatives | Organic Light-Emitting Diodes (OLEDs), Sensors | Luminescence, chelation | rroij.comresearchgate.net |
| Magnesium(II) | 8-hydroxyquinoline derivatives | Light emissive materials | Luminescence | researchgate.net |
| Europium(III) | Quinoline-2,4-dicarboxylic acid | Luminescent hybrid materials | Luminescence sensitization | mdpi.com |
Integration of Quinolin-8-ol Hydrate in Hybrid Materials and Nanostructures
A significant emerging trend is the incorporation of this compound derivatives and their metal complexes into larger material systems, such as hybrid organic-inorganic materials and nanostructures. This integration aims to combine the unique properties of the quinoline compound with the structural or functional advantages of a host matrix, leading to materials with synergistic or novel functionalities.
One area of focus is the creation of luminescent polymer composites. For example, Alq3 has been successfully incorporated into transparent polymethyl methacrylate (B99206) (PMMA) polymer sheets, creating nanocomposite materials for potential optical applications. researchgate.netacs.org Another approach involves the in situ synthesis of luminescent dopants, such as europium(III) quinoline-2,4-dicarboxylate, within a polymer matrix during the polymerization process. mdpi.com This method helps to ensure a uniform distribution of the active component, which can be challenging to achieve by simply mixing pre-synthesized powders. mdpi.com
Research is also exploring the development of functional coatings. Hybrid organic-inorganic coatings have been created through the self-assembly of 1-azanaphthalene-8-ol (an isomer of 8-HQ) molecules on inorganic surfaces, which can improve properties like corrosion resistance. researchgate.net The addition of nanoparticles, such as zirconium dioxide (ZrO2), into coating systems is another strategy being investigated to enhance the performance of materials for demanding applications. kab.ac.ug These hybrid systems and nanostructures open up new possibilities for advanced materials in fields ranging from protective coatings to solid-state lighting and sensors.
Table 3: Examples of Hybrid Materials and Nanostructures Incorporating Quinolin-8-ol Derivatives
| Hybrid System | Quinoline Component | Host Matrix/Nanostructure | Potential Application | Reference(s) |
| Luminescent Nanocomposite | Tris(8-hydroxyquinoline)aluminum (Alq3) | Polymethyl methacrylate (PMMA) | Optical devices, radiation sensing | researchgate.netacs.org |
| Luminescent Polymer | Europium(III) quinoline-2,4-dicarboxylate | BPA.DA-NVP copolymer | Solid-state lighting, sensors | mdpi.com |
| Hybrid Functional Coating | 1-azanaphthalene-8-ol | Plasma electrolytic oxidation (PEO) layer | Corrosion resistance | researchgate.net |
| Nanocomposite Coating | Not specified | Plasma electrolytic oxidation (PEO) coating with ZrO2 nanoparticles | Wear and corrosion resistance | kab.ac.ug |
Elucidation of Complex Reaction Mechanisms and Photophysical Pathways
A fundamental understanding of the reaction mechanisms and photophysical processes of this compound and its derivatives is crucial for their rational design and application. Research in this area often employs a combination of experimental and computational techniques to unravel the complex pathways that govern their behavior.
One of the most studied phenomena is the excited-state dynamics of 8-hydroxyquinoline. In its photo-induced excited state, 8-HQ can undergo a transformation to a zwitterionic tautomer, where the hydrogen atom from the hydroxyl group is transferred to the nitrogen atom of the pyridine (B92270) ring. ebi.ac.ukwikipedia.org This excited-state intramolecular proton transfer (ESIPT) is a key process that can lead to a non-fluorescent tautomeric form, explaining the weak fluorescence of 8-HQ in certain solvents. acs.org The surrounding solvent environment plays a critical role in these processes, influencing the formation of dimers or hydrated structures that can either facilitate or impair the proton transfer. acs.org
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable tools for studying these photophysical pathways. nih.gov TD-DFT can be used to calculate absorption and emission spectra, determine excited-state acid dissociation constants (pKa*), and simulate the evolution of spectral properties as a function of environmental conditions like pH. nih.gov These calculations provide insights into the energetics and mechanisms of reactions like phototautomerization, which are often difficult to access purely through experimental means. nih.gov This deeper understanding allows for better prediction and control of the photophysical properties of newly designed molecules.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies for Comprehensive Understanding
The complexity of the systems based on this compound necessitates a multidisciplinary, synergistic approach for a comprehensive understanding. The most impactful research in this field seamlessly integrates synthetic chemistry, advanced spectroscopic characterization, and theoretical computations.
This synergy is evident in the development of new functional materials. For example, in the search for new enzyme inhibitors, researchers synthesize a library of derivatives, evaluate their activity using assays (a form of biological spectroscopy), and then use computational docking studies to understand the binding interactions and inform the next round of synthetic optimization. nih.gov
In the realm of materials science, computational studies are used to predict the electronic and photophysical properties of yet-to-be-synthesized metal complexes. acs.org These theoretical predictions can guide synthetic chemists to target the most promising structures. Once synthesized, these new compounds are then characterized using a suite of spectroscopic techniques (e.g., UV-Vis absorption, photoluminescence, cyclic voltammetry) to validate the computational models and provide a complete picture of their properties. mdpi.comacs.org For instance, the combination of experimental results and Density Functional Theory (DFT) calculations has been used to elucidate the mechanism of how 8-hydroxyquinoline acts as a corrosion inhibitor, showing how N and O atoms act as active sites that strongly couple with metal atoms on a surface. researchgate.net
This iterative loop of synthesis, characterization, and computation is a powerful paradigm that accelerates the discovery and optimization of new materials based on the versatile quinolin-8-ol scaffold, pushing the boundaries of what is possible in photonics, electronics, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
